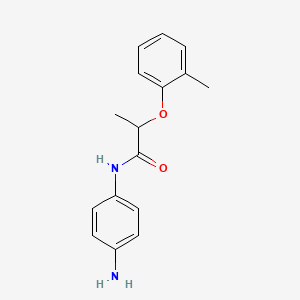

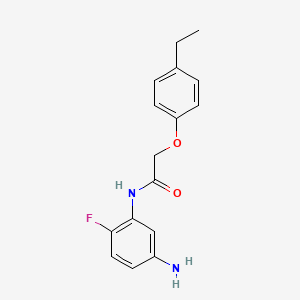

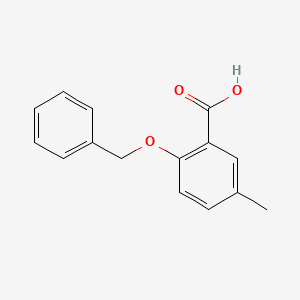

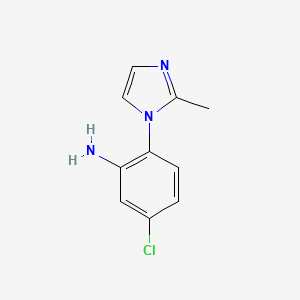

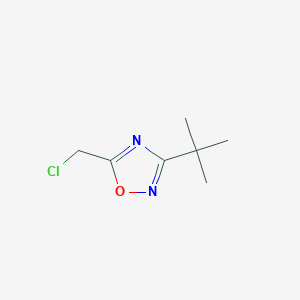

5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine, commonly referred to as CIMPA, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of imidazole, a heterocyclic aromatic organic compound that is found in a variety of natural products. CIMPA has been found to have a range of biochemical and physiological effects and has been used in a variety of laboratory experiments.

Scientific Research Applications

Inhibitors of Leukotriene Production

This compound has been identified as a potential inhibitor of leukotriene production. Leukotrienes are inflammatory mediators produced by the body and are involved in the pathogenesis of various diseases such as asthma, allergic rhinitis, and cardiovascular diseases. By inhibiting leukotriene production, this compound could be used to treat these conditions .

Anti-Inflammatory Applications

Due to its role in leukotriene inhibition, 5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine may also have broader anti-inflammatory applications. It could potentially be used in the development of new anti-inflammatory drugs that have fewer side effects than current medications .

Treatment of Cardiovascular Disorders

Leukotrienes are not only involved in inflammatory responses but also in the development of atherosclerosis, which can lead to cardiovascular disorders. This compound’s ability to inhibit leukotriene production might make it useful in the prevention or treatment of cardiovascular diseases .

Pharmaceutical Intermediates

The compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its structure allows for further functionalization, making it a valuable starting point for the synthesis of a variety of medicinal compounds .

Research Tool in Biochemistry

In biochemical research, 5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine can be used as a tool to study the biosynthesis and function of leukotrienes. It can help in understanding the role of leukotrienes in disease and health .

Development of Diagnostic Agents

The compound’s specificity in interacting with enzymes involved in leukotriene production could be harnessed to develop diagnostic agents. These agents could be used to detect and quantify the presence of leukotrienes in biological samples, aiding in the diagnosis of diseases where leukotrienes are a biomarker .

Oncology Research

Leukotrienes have been implicated in the progression of certain types of cancer. As an inhibitor of leukotriene production, this compound could be used in oncology research to explore new treatments for cancer, particularly those where leukotrienes play a role in tumor growth and metastasis .

Neurological Disease Research

There is emerging evidence that leukotrienes may be involved in the pathogenesis of certain neurological diseases. This compound could be used in neurological research to investigate the potential role of leukotrienes in conditions such as Alzheimer’s disease and multiple sclerosis .

properties

IUPAC Name |

5-chloro-2-(2-methylimidazol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-13-4-5-14(7)10-3-2-8(11)6-9(10)12/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCQDTYTRZFEPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=C(C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318061.png)

![{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318066.png)